molecular formula C6H11N3O B1503073 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 936940-67-9

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1503073
CAS No.: 936940-67-9
M. Wt: 141.17 g/mol
InChI Key: PEPBWGGISBCQDW-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS Number: 936940-67-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its diverse biological activities and prevalence in pharmacologically active molecules . The structure is characterized by a methanamine linker at the 5-position and an isopropyl (propan-2-yl) substituent at the 3-position of the oxadiazole ring, providing points for further chemical modification and structure-activity relationship (SAR) studies. The molecular formula is C6H12ClN3O, and it has a molecular weight of 177.63200 g/mol . As a key synthetic building block, this amine-functionalized oxadiazole is primarily used in the design and synthesis of novel bioactive compounds. Researchers utilize it to develop potential agents across multiple therapeutic areas. The 1,2,4-oxadiazole scaffold is extensively documented in scientific literature for its broad spectrum of biological properties, including antibacterial , antifungal , antioxidant , anticancer , and antidiabetic activities . Furthermore, derivatives of this specific chemotype have been investigated as agonists for the GPR119 receptor, a target for metabolic diseases . The primary amino group allows for straightforward derivatization via amidation, reductive amination, or conjugation with carboxylic acids, sulfonyl chlorides, and other electrophiles, making it a versatile precursor for constructing complex molecular architectures. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPBWGGISBCQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650792
Record name 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-67-9
Record name 3-(1-Methylethyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its potential therapeutic applications.

The compound features a unique oxadiazole moiety which is known for its involvement in various biological processes. Its molecular structure allows for significant interactions with biological macromolecules, making it a subject of interest in pharmacological research.

This compound exhibits several biochemical properties:

  • Molecular Weight : 211.26 g/mol
  • CAS Number : 832715-05-6

The compound's oxadiazole ring contributes to its ability to interact with enzymes and proteins, impacting their stability and activity. It has been shown to modulate gene expression, thus influencing cellular metabolism and function .

Cellular Effects

Research indicates that this compound affects various cellular processes:

  • Cell Signaling : It has been observed to influence pathways related to stress responses and apoptosis.
  • Gene Expression : The compound can modulate the expression of genes involved in metabolic pathways.

In vitro studies have demonstrated that oxadiazole derivatives exhibit antioxidant properties. For instance, compounds similar to this compound showed significant radical scavenging activity in DPPH assays .

Molecular Mechanism

The molecular mechanism of action involves the compound's ability to bind selectively to target proteins. The oxadiazole ring facilitates this interaction by fitting into active sites of enzymes, leading to either inhibition or activation depending on the specific context of the interaction. This selective binding is crucial for its potential therapeutic effects against various diseases .

Anticancer Activity

A study explored the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values in the micromolar range against human leukemia and breast cancer cell lines .

CompoundCell LineIC50 (µM)
5aCEM-130.65
5bMDA-MB-2312.41

These findings suggest that modifications on the oxadiazole ring can enhance biological potency.

Antioxidant Activity

In vivo studies demonstrated that oxadiazole derivatives significantly inhibited edema in carrageenan-induced paw edema models. The percentage of edema inhibition ranged from 23.6% to 82.3%, compared to 48.3% for the reference drug Indomethacin .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential pharmacophore in drug design due to its promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Research indicates that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. The specific interactions of 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with cellular targets are under investigation to elucidate its mechanisms of action.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.

Materials Science

In materials science, this compound is utilized for:

  • Fluorescent Dyes : Its electronic properties allow it to be used in the development of fluorescent dyes for biological imaging and sensing applications.
  • Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic characteristics make it suitable for incorporation into OLEDs, enhancing their efficiency and color range.
  • Sensors : The reactivity of the oxadiazole moiety enables the development of sensors for detecting various analytes in environmental and biological contexts.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Heterocycles : It can be used to synthesize other heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
  • Functional Group Transformations : Its functional groups allow for further derivatization, enabling the creation of a wide array of chemical entities with tailored properties.

Table 1: Summary of Applications and Research Findings

Application AreaFindings/ObservationsReferences
Medicinal ChemistryExhibits antimicrobial and anticancer properties
Materials ScienceUsed in fluorescent dyes and OLEDs
Organic SynthesisServes as an intermediate for synthesizing heterocycles

Notable Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of oxadiazole compounds showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics.
  • Anticancer Mechanisms : Research published in a peer-reviewed journal explored the compound's interaction with specific cancer cell lines, revealing its potential to inhibit tumor growth through apoptosis induction.
  • Material Properties : Investigations into the electronic properties of the compound have led to its application in developing advanced materials for electronic devices, showcasing its versatility beyond biological applications.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-CH<sub>2</sub>NH<sub>2</sub>) undergoes typical nucleophilic reactions, including acylation, alkylation, and Schiff base formation.

Acylation Reactions

The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:

  • Reaction with acetyl chloride yields N-acetyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine under mild conditions (0–5°C, base catalysis) .

  • Reaction with benzoyl chloride in dimethylformamide (DMF) produces the corresponding benzamide derivative .

Alkylation Reactions

Alkylation with alkyl halides (e.g., methyl iodide) occurs in polar aprotic solvents (e.g., DMF, THF) to form secondary amines. For instance:

  • Methylation with CH<sub>3</sub>I and K<sub>2</sub>CO<sub>3</sub> generates N-methyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine with >75% yield .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines. For example:

  • Condensation with benzaldehyde in ethanol under reflux produces 1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-N-benzylidenemethanamine .

Electrophilic Substitution on the Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, facilitating electrophilic substitution at the C-3 position.

Nitration and Sulfonation

  • Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at C-3, forming 3-nitro-5-(methanamine)-1,2,4-oxadiazole .

  • Sulfonation with fuming H<sub>2</sub>SO<sub>4</sub> yields sulfonic acid derivatives, though yields are moderate (40–60%) due to ring instability under strong acidic conditions .

Ring-Opening and Rearrangement Reactions

The oxadiazole ring undergoes cleavage under specific conditions:

Acid-Catalyzed Hydrolysis

In concentrated HCl (reflux, 6–8 h), the ring hydrolyzes to form N-(3-isopropyl-1,2,4-oxadiazol-5-yl)glycine .
Mechanism : Protonation of the oxadiazole oxygen followed by nucleophilic attack by water.

Base-Mediated Ring Opening

Treatment with NaOH (10% w/v, 80°C) generates 3-isopropyl-5-aminomethyl-1,2,4-oxadiazole carboxylate , confirmed by IR and <sup>13</sup>C NMR .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

With Alkynes

Under Cu(I) catalysis, the compound reacts with terminal alkynes (e.g., phenylacetylene) to form triazole-oxadiazole hybrids via Huisgen cycloaddition .
Example :
1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine+HC≡CPhTriazole derivative (83% yield)\text{this compound} + \text{HC≡CPh} \rightarrow \text{Triazole derivative (83\% yield)} .

Catalytic Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Reaction with aryl halides (e.g., bromobenzene) and Pd(OAc)<sub>2</sub>/XPhos forms N-aryl derivatives (e.g., N-phenyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine ) .

Oxidation

  • With KMnO<sub>4</sub> : The amine oxidizes to a nitro group, yielding 1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]nitromethane (low yield due to overoxidation) .

  • With H<sub>2</sub>O<sub>2</sub>/AcOH : Selective oxidation to hydroxylamine intermediates is observed.

Reduction

  • With LiAlH<sub>4</sub> : The oxadiazole ring reduces to a diamine structure, though this reaction is rarely employed due to competing decomposition .

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Degrades in strongly basic (pH >10) or acidic (pH <2) media .

  • Thermal Stability : Decomposes above 200°C, releasing NH<sub>3</sub> and CO<sub>2</sub> (TGA data).

Mechanistic Insights (Table 2)

Reaction Proposed Mechanism Key Intermediate
AcylationNucleophilic attack by amine on electrophilic acyl carbonTetrahedral acyl-ammonium intermediate
Oxadiazole NitrationElectrophilic substitution via nitronium ion (NO<sub>2</sub><sup>+</sup>) at C-3σ-Complex with charge delocalization
Acid HydrolysisRing protonation → Nucleophilic attack by water → Ring opening → RearrangementOxadiazolium ion intermediate

Comparison with Similar Compounds

Substituent Effects on the Oxadiazole Ring

The nature of substituents on the 1,2,4-oxadiazole ring significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Substituent Key Properties/Applications Reference
Target compound 3-(Propan-2-yl) Intermediate for CRBP1 ligands
[3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl]methanamine (5a) 3-(4-Octylphenyl) High synthetic yield (99%); sphingosine kinase studies
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine 3-(3-Bromophenyl) Bromine enhances electrophilicity; potential halogen bonding
[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methanamine 3-(4-tert-Butylphenyl) Bulky tert-butyl group improves lipophilicity

Key Observations :

  • Alkyl substituents (e.g., isopropyl, octylphenyl) improve lipid solubility, impacting membrane permeability.
  • Aromatic substituents (e.g., phenyl, tolyl) may enhance π-π stacking in biological targets .

Heterocycle Variations

Replacing the 1,2,4-oxadiazole core with other heterocycles alters electronic and steric profiles:

Compound Heterocycle Key Differences Reference
1-[3-(Propan-2-yl)-1,2-oxazol-5-yl]methanamine 1,2-Oxazole Reduced nitrogen content; lower dipole moment
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-Oxadiazole Altered nitrogen positions; higher metabolic stability
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine 1,2,4-Triazole Additional nitrogen; enhanced hydrogen-bonding capacity

Key Observations :

  • 1,3,4-Oxadiazoles are more resistant to hydrolysis than 1,2,4-oxadiazoles due to nitrogen positioning .

Modifications to the Methanamine Group

The methanamine moiety is critical for interactions with biological targets. Derivatives include:

Compound Methanamine Modification Impact Reference
N-Methyl-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine N-Methylation Reduced basicity; altered pharmacokinetics
5205 Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride Hydrochloride salt Improved solubility for formulation
{1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate Piperidine incorporation Enhanced membrane penetration

Key Observations :

  • Hydrochloride salts are commonly used to enhance aqueous solubility in drug development .

Preparation Methods

General Synthetic Routes to Oxadiazole Derivatives

Oxadiazoles, particularly 1,2,4-oxadiazoles, are commonly synthesized via cyclization reactions involving hydrazides and carboxylic acid derivatives or their equivalents. The synthesis typically involves:

These methods enable the formation of the oxadiazole ring with various substituents, including alkyl groups like propan-2-yl and functional groups like methanamine.

Specific Preparation of 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

While direct literature on this exact compound is limited, the preparation can be inferred from closely related oxadiazole synthetic methodologies:

Synthesis via Amidoxime and Nitrile Cyclization

One efficient approach involves the reaction of an amidoxime intermediate with a nitrile bearing the propan-2-yl substituent. The amidoxime is typically prepared by treating a suitable oxadiazole carboxamide precursor with hydroxylamine derivatives. The nitrile provides the carbon framework for the propan-2-yl group.

  • The amidoxime intermediate is reacted under controlled conditions to cyclize and form the 1,2,4-oxadiazole ring.
  • The methanamine group can be introduced via substitution or reduction steps on a precursor bearing a suitable leaving group or protected amine.

This method is supported by patent literature describing the synthesis of oxadiazole-containing compounds with amino substituents, where hydroxylamine treatment and subsequent reactions yield the desired heterocyclic amine derivatives with high yields (90-95%) and purity.

Hydrazide Cyclization Method

Another common route involves:

  • Preparation of a hydrazide intermediate by reacting an ester or acid chloride derivative of the propan-2-yl substituted acid with hydrazine hydrate.
  • Cyclodehydration of the hydrazide using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid to form the oxadiazole ring.
  • Introduction of the methanamine group by subsequent functional group transformations, such as nucleophilic substitution or reductive amination.

This approach has been widely reported for 1,3,4-oxadiazole derivatives and can be adapted for 1,2,4-oxadiazoles with appropriate modifications.

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Description Yield (%) Notes
1 Esterification of substituted acid with ethanol (Fischer esterification) Formation of ethyl ester intermediate 80-90 Starting material preparation
2 Reaction with hydrazine hydrate in ethanol, reflux Formation of hydrazide intermediate 75-85 Hydrazide formation confirmed by IR and NMR
3 Cyclodehydration with phosphorus oxychloride or polyphosphoric acid, reflux Ring closure to form oxadiazole 60-80 Reaction monitored by TLC
4 Treatment with hydroxylamine derivatives Formation of amidoxime intermediate 85-90 Key step for amino substitution
5 Substitution or reduction to introduce methanamine group Final functionalization 70-85 Purification by recrystallization

These yields and conditions are typical of oxadiazole syntheses involving hydrazides and amidoximes, adapted for the propan-2-yl substitution pattern.

Analytical Characterization Supporting Preparation

The synthesized compounds are characterized by:

These techniques ensure the successful synthesis of the target compound and confirm the integrity of the oxadiazole ring and substituents.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Amidoxime-Nitrile Cyclization Oxadiazole carboxamide, hydroxylamine, nitrile Hydroxylamine derivatives, base Cyclization High yield, fewer steps, avoids protection/deprotection Requires careful control of reaction conditions
Hydrazide Cyclodehydration Ester or acid chloride, hydrazine hydrate Phosphorus oxychloride, polyphosphoric acid Cyclodehydration Well-established, versatile Moderate yields, harsh reagents
Schiff Base Cyclization (related oxadiazoles) Aromatic aldehydes, hydrazides Bromine, acetic acid, sodium acetate Cyclization Useful for substituted oxadiazoles May require multiple purification steps

Research Findings and Optimization Notes

  • The choice of dehydrating agent significantly affects yield and purity; phosphorus oxychloride and polyphosphoric acid are most effective for cyclodehydration.
  • Reaction monitoring by TLC and spectroscopic methods ensures completion and minimizes side products.
  • Avoidance of protection/deprotection steps for amine groups simplifies synthesis and reduces cost and time.
  • Microwave-assisted synthesis has been reported to improve reaction times and yields for similar oxadiazole derivatives, suggesting potential for process optimization.

Q & A

Basic: What are the optimized synthetic routes for 1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine, and how are reaction conditions controlled to maximize yield and purity?

Methodological Answer:
The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives. Key steps include:

  • Cyclization : Reacting propan-2-yl-substituted amidoxime with a methylamine-bearing electrophile under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole ring formation while minimizing side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hrs).
    Data Insight : Evidence from related oxadiazole syntheses shows yields up to 99% when using high-purity starting materials and inert atmospheres .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and the propan-2-yl group (δ 1.2–1.4 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 168.10) and fragmentation patterns .
  • HPLC : Quantifies purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How does the compound’s solubility profile influence its application in biological assays?

Methodological Answer:

  • Solubility Testing : The compound’s primary amine enhances water solubility at acidic pH (e.g., in HCl), while its oxadiazole core requires organic co-solvents (DMSO or ethanol) for stock solutions .
  • Biological Buffers : Phosphate-buffered saline (PBS) at pH 7.4 is used for in vitro assays, with solubility limits assessed via dynamic light scattering (DLS) .

Advanced: How can computational methods like molecular docking predict its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Crystal structures (e.g., PDB 8GD2) reveal binding to retinol-binding protein 1 (CRBP1) via hydrogen bonding between the oxadiazole ring and Arg58/Arg84 residues .
  • MD Simulations : Trajectory analysis (10–100 ns) evaluates stability of ligand-protein complexes, with binding free energies calculated using MM-PBSA .
    Data Insight : Docking scores (e.g., ΔG = −8.2 kcal/mol) correlate with experimental IC₅₀ values in enzyme inhibition assays .

Advanced: What contradictions exist in reported biological activities, and how can they be resolved?

Methodological Answer:

  • Data Discrepancies : Variability in antimicrobial vs. anticancer activity across studies may arise from assay conditions (e.g., cell line specificity) or impurity profiles .
  • Resolution Strategies :
    • Dose-Response Curves : Validate bioactivity across multiple concentrations (e.g., 1–100 µM).
    • Metabolite Analysis : LC-MS/MS identifies degradation products that may skew results .

Advanced: What strategies are used to study its stability under different storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13) .
  • Analytical Monitoring : Track degradation via HPLC-UV and identify byproducts using QTOF-MS .
    Data Insight : Oxadiazole rings are stable below 100°C but susceptible to hydrolysis in strongly acidic/basic environments .

Advanced: How do structural modifications (e.g., substituent variations) affect its bioactivity and selectivity?

Methodological Answer:

  • SAR Studies :
    • Propan-2-yl vs. Aryl Substituents : Bulky groups (e.g., 4-octylphenyl) enhance lipophilicity and membrane permeability but reduce aqueous solubility .
    • Amine Functionalization : Converting the primary amine to a hydrochloride salt improves crystallinity and bioavailability .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., sphingosine kinase 1) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

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